N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry, agrochemistry, and material science . This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, and a benzenesulfonamide group, which is known for its biological activity .
Preparation Methods
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves several steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through various methods, including cyclocondensation of hydrazine with carbonyl compounds, dipolar cycloadditions, and multicomponent reactions . One common method involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions .
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Introduction of the Nitro Group: : The nitro group can be introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid .
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Formation of the Benzenesulfonamide Group: : The benzenesulfonamide group can be synthesized by reacting a sulfonyl chloride with an amine in the presence of a base .
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Final Coupling: : The final step involves coupling the pyrazole derivative with the benzenesulfonamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides .
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Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where the sulfonyl chloride can be replaced by various nucleophiles .
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Cyclization: : The compound can participate in cyclization reactions to form more complex heterocyclic structures .
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
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Medicinal Chemistry: : The compound is used in the development of new pharmaceuticals due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
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Agrochemistry: : It is used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific enzymes in plants .
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Material Science: : The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity .
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Biological Research: : It is used as a tool compound in biological research to study the function of specific enzymes and pathways .
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
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Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
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Signal Transduction Pathways: : It can modulate signal transduction pathways by interacting with specific receptors or signaling molecules .
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Gene Expression: : The compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Comparison with Similar Compounds
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE can be compared with other similar compounds:
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Pyrazole Derivatives: : Compounds like 5-amino-pyrazoles and 3,5-disubstituted pyrazoles share similar structural features and biological activities .
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Sulfonamide Derivatives: : Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group and exhibit antimicrobial activities .
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Nitroaromatic Compounds: : Compounds like nitrobenzene and dinitrophenol share the nitro group and exhibit similar reactivity in reduction and substitution reactions .
This compound is unique due to its combination of a pyrazole ring, a nitro group, and a benzenesulfonamide group, which confer specific biological and chemical properties .
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-3-16-12(7-8-14-16)10-15(2)22(20,21)13-6-4-5-11(9-13)17(18)19/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSQIPXDPXOBSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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